molecular formula CH2Li2NO5P B167921 Dilithium carbamoyl phosphate CAS No. 1866-68-8

Dilithium carbamoyl phosphate

Cat. No. B167921
CAS RN: 1866-68-8
M. Wt: 152.9 g/mol
InChI Key: TUHZSMCNIUXAIJ-UHFFFAOYSA-L
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Description

Dilithium carbamoyl phosphate is the monoanhydride of carbamic acid with phosphoric acid . It is an important intermediate metabolite and is synthesized enzymatically by carbamyl-phosphate synthase (ammonia) and carbamoyl-phosphate synthase (glutamine-hydrolyzing) .


Synthesis Analysis

Dilithium carbamoyl phosphate is synthesized enzymatically by carbamyl-phosphate synthase (ammonia) and carbamoyl-phosphate synthase (glutamine-hydrolyzing) . The amino nitrogen-containing acceptor molecules include aspartate, ornithine, and various ornithine derivatives such as α-ornithine or ornithine-containing peptides, and β-2,3-diamminopropionate and β-2,4-diaminobutyrate . The enzymes catalyzing this group of reactions are termed α-transcarbamylases .


Molecular Structure Analysis

The molecular formula of Dilithium carbamoyl phosphate is CH2Li2NO5P . The molecular weight is 152.9 g/mol .


Chemical Reactions Analysis

Dilithium carbamoyl phosphate is involved in various biochemical pathways. The nitrogen amino group is the acceptor of the carbamyl group of CP during the transcarbamylation reaction catalyzed by transcarbamylases . In the biosynthesis of the antibiotics, viomycin, capreomycins, tuberactinomycines, and zwittermicin A, one reaction step involves the transfer of the carbamyl group from CP to β-2,3-diaminopropionate to form β-ureidoalanine .

Scientific Research Applications

Electrode Materials for Lithium-ion Batteries

Dilithium benzenedipropiolate, a compound closely related to dilithium carbamoyl phosphate, was prepared and investigated as a potential negative electrode material for secondary lithium-ion batteries. This material demonstrated the capability to reduce and reversibly oxidize its unsaturated carbon–carbon bonds, leading to a high specific capacity. Such high capacity and reversible oxidation/reduction process make it a promising candidate for energy storage applications (Renault et al., 2016).

Coordination Chemistry and Synthesis

A study explored the reaction of dilithium 2,3-naphthalenediamide with [CpRuCl]4 (Cp = η5-C5Me5) to produce a dinuclear bridging amido complex. Further treatment with carbon monoxide resulted in the incorporation of CO molecules into the diruthenium core, leading to the formation of a carbamoyl amido bis(carbonyl) complex (Takemoto et al., 2004).

Inorganic Ion Exchangers

Dilithium forms of cerium phosphate were prepared and characterized, demonstrating that these compounds can function as robust cation exchangers with good cation capacity. The ion exchange properties, chemical stability, and selectivity towards certain cations were investigated, highlighting their potential for practical applications in ion exchange processes (Nilchi et al., 2000).

Biosynthesis and Metabolism

Studies have shown that carbamoyl phosphate, closely related to dilithium carbamoyl phosphate, plays a crucial role in the biosynthesis of arginine and pyrimidines. Variations in the synthesis and regulation of carbamoyl phosphate have significant implications on metabolic pathways and organism growth under different environmental conditions (Nicoloff et al., 2005).

Safety And Hazards

Dilithium carbamoyl phosphate is a crucial compound employed in the management of hyperammonemia and various urea cycle disorders characterized by defects in nitrogen metabolism . Its precise mechanism of action involves the facilitation of crucial biochemical pathways that regulate ammonia detoxification and waste elimination processes .

Future Directions

In the biosynthesis of the antibiotics, viomycin, capreomycins, tuberactinomycines, and zwittermicin A, one reaction step involves the transfer of the carbamyl group from CP to β-2,3-diaminopropionate to form β-ureidoalanine . This suggests potential future directions for the use of Dilithium carbamoyl phosphate in the synthesis of these and potentially other antibiotics .

properties

IUPAC Name

dilithium;carbamoyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4NO5P.2Li/c2-1(3)7-8(4,5)6;;/h(H2,2,3)(H2,4,5,6);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHZSMCNIUXAIJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].C(=O)(N)OP(=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Li2NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171923
Record name Dilithium carbamoyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dilithium carbamoyl phosphate

CAS RN

1866-68-8
Record name Dilithium carbamoyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dilithium carbamoyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dilithium carbamoyl phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.892
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DILITHIUM CARBAMOYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
RJA Wanders, C Van Roermund, C Lof, AJ Meijer - Analytical Biochemistry, 1983 - Elsevier
… In order to find optimal conditions for tissue extraction, we studied the decomposition of dilithium-carbamoyl phosphate as a function of the acidity of the medium and the incubation time, …
Number of citations: 9 www.sciencedirect.com
M Halmann, A Lapidot, D Samuel - Journal of the Chemical Society …, 1962 - pubs.rsc.org
… Dilithium carbamoyl phosphate (20 mg.) in deuterium oxide (… added, to precipitate dilithium carbamoyl phosphate, which was … Dilithium carbamoyl phosphate (-100 mg.) was dissolved in …
Number of citations: 7 pubs.rsc.org
PR Dennis, MV Krishna, M Di Gregorio… - Biochemistry, 1986 - ACS Publications
… 14C-Labeled carbamoyl phosphate (10.4 mCi/mmol) was obtained from New England Nuclear and diluted with unlabeled dilithium carbamoyl phosphate in 200 mM sodium formate …
Number of citations: 10 pubs.acs.org
O Masaru, T Hiroshi, K Yasuo, O Kazue, H Ichio - Clinica Chimica Acta, 1976 - Elsevier
… Dilithium carbamoyl phosphate (Sigma Chemical Co.), Dissolve 5 mg of dilithium carbamoyl phosphate in 1.5 ml of urease solution containing ornithine phosphate buffer (Reagent 2) at …
Number of citations: 94 www.sciencedirect.com
G Söderholm, M Schwartz - FEBS letters, 1975 - core.ac.uk
… indicated, the incubation mixture contained: 0.02 ml T&-Cl pH 9.5,0.07 ml 0.1 M potassium aspartate pH 7.0,0.36 ml enzyme solution, and 0.05 ml dilithium carbamoyl phosphate (8 mg/…
Number of citations: 14 core.ac.uk
BL Braxton, LS Mullins, FM Raushel, GD Reinhart - Biochemistry, 1999 - ACS Publications
… Dilithium carbamoyl phosphate, potassium ADP, l-glutamine, sodium NADP, ornithine-HCl, the disodium salts of UMP and IMP, and Hepes free acid were purchased from Sigma. …
Number of citations: 22 pubs.acs.org
BL Braxton, LS Mullins, FM Raushel, GD Reinhart - Biochemistry, 1996 - ACS Publications
When catalyzing the formation of MgATP and carbamate from MgADP and carbamoyl phosphate, Escherichia coli carbamoyl phosphate synthetase (CPS) binds MgADP with a large …
Number of citations: 39 pubs.acs.org
RI Christopherson, LR Finch - Biochimica et Biophysica Acta (BBA) …, 1977 - Elsevier
… Solutions of dilithium carbamoyl phosphate were standardised by enzymatic conversion to [ lac ] carbamoyl aspartate with an excess of [ 14C] aspartate. Mg 2÷ complexes of disodium …
Number of citations: 14 www.sciencedirect.com
R Pant, S Kumar - Biochemical Journal, 1978 - portlandpress.com
… ATP, dilithium carbamoyl phosphate, o-aminobenzaldehyde, L-arginine hydrochloride, Lornithine hydrochloride, sodium a-oxoglutarate, pyridoxal 5'-phosphate, barium …
Number of citations: 15 portlandpress.com
S Spors - Naunyn-Schmiedebergs Archiv für Pharmakologie, 1970 - Springer
… was carried out for 10rain at 37~ The reaction mixture contained 2.6 mM n-aspartic acid, 5 mM dilithium carbamoyl phosphate, 3 mM lead nitrate, 6 mM KC1, 5 mM trisodium citrate, 100 …
Number of citations: 5 link.springer.com

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